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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the CMOS manufacturing
of devices using isotopically enriched Silicon-28 (28Si). The protocols outlined below are
intended to guide researchers and professionals in the fabrication of high-performance
guantum devices and other advanced electronics where the reduction of magnetic noise from
Silicon-29 (2°Si) isotopes is critical.

Introduction to Silicon-28 in CMOS Manufacturing

Natural silicon is composed of three stable isotopes: 28Si (~92.23%), 2°Si (~4.67%), and 3°Si
(~3.10%). The 2°Si isotope possesses a nuclear spin (I=1/2) that acts as a source of magnetic
noise, leading to decoherence of quantum bits (qubits) in silicon-based quantum computers.[1]
[2] By utilizing isotopically enriched 28Si, which has a nuclear spin of zero, the magnetic noise
in the substrate is significantly reduced, leading to substantially longer qubit coherence times
and higher gate fidelities.[1][3] This enhanced performance is crucial for the development of
fault-tolerant quantum computers and other sensitive electronic devices. The integration of 28Si
into standard CMOS fabrication processes is a key step towards scalable quantum computing.

[4115]

Material Properties and Performance Metrics

The use of isotopically enriched 28Si leads to significant improvements in material properties
and device performance compared to natural silicon.
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Table 1: Material Properties of Natural Silicon vs.
Enriched Silicon-28

Property

Natural Silicon

Enriched Silicon-28
(>99.99%)

Reference(s)

29Sj Concentration ~4.67% <10 ppm (0.001%) [6]
Thermal Conductivity
45 Wem—K-1 450 Wem—iK—? [7]
@ 21K
Thermal Conductivity
~130 W/m-K ~150 W/m-K [8][9]
@ 300 K
Boron (B) ]
) Varies < 0.0001 ppm [6]
Concentration
Phosphorus (P) )
) Varies < 0.001 ppm [6]
Concentration
Carbon (C) ]
] Varies < 0.1 ppm [6]
Concentration
Oxygen (O
ygen ( ) Varies < 0.01 ppm [6]
Concentration

ble 2: : : .

Device in Natural

Device in Enriched

Parameter . o Reference(s)
Silicon Silicon-28
Electron Spin ) Milliseconds (ms) to
] Microseconds (us) [10][11]

Coherence Time (T2) Seconds (s)
Single-Qubit Gate

T ~99% > 99.9% [12]
Fidelity
Two-Qubit Gate

o ~98% > 99% [12]
Fidelity

Experimental Protocols
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This section details the key experimental protocols for the fabrication of 2Si devices, from
isotope enrichment to device characterization.

Protocol for Silicon-28 Isotopic Enrichment via lon
Implantation

This protocol describes a method for enriching the near-surface region of a natural silicon wafer
with 28Si,

Objective: To reduce the concentration of 2°Si in the top layer of a silicon wafer to create a
suitable substrate for qubit fabrication.

Materials and Equipment:

Natural silicon wafers

e lon implanter system with a Penning ion source[13]

 Silane (SiHa) gas (precursor)[13]

o Tantalum cathodes and brass anode for the ion source[13]

e Secondary lon Mass Spectrometry (SIMS) for characterization[1]
e Transmission Electron Microscopy (TEM) for characterization[1]
Procedure:

¢ lon Source Preparation:

o Install tantalum cathodes and a brass anode in the Penning ion source to minimize
sputtering losses and avoid metallic contamination.[13]

e lon Beam Generation:
o Introduce silane (SiH4) gas into the ion source.[13]

o Decompose the silane gas in the Penning ion source to generate a 28Si* ion beam.[13]
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o Optimize ion source parameters (gas flow rate, magnetic field strength, anode voltage) to
achieve a stable and high-current 28Si+ beam. A target current of 10 + 0.5 pA is desirable.
[13]

e lon Implantation:

o Set the ion implantation energy. An energy of 45 keV is effective for achieving a one-for-
one sputtering yield, which is optimal for isotopic enrichment.[1][11][14]

o Implant the 28Si* ions into the natural silicon wafer to a high fluence. A fluence of 2.63 x
1018 cm~2 has been shown to be effective.[1][11][14]

o This high-fluence implantation sputters away the existing silicon atoms (including 2°Si and
30Si) and replaces them with 28Si atoms.

e Annealing and Crystallization:

o After implantation, perform a solid-phase epitaxy anneal to recrystallize the amorphized
surface layer and activate any implanted dopants (if applicable).[1]

e Characterization:

o Use SIMS to measure the isotopic composition of the enriched layer and confirm the
depletion of 2°Si. A reduction to 250 ppm has been demonstrated with this method.[1][14]

o Use TEM to confirm that the enriched layer has recrystallized into a single crystal.[1]
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Workflow for Silicon-28 Isotopic Enrichment.
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Protocol for Silicon-28 Single-Crystal Growth via the
Czochralski Method

This protocol outlines the steps for growing a single-crystal ingot of 28Si from an enriched
polycrystalline source.

Objective: To produce a large, high-purity, single-crystal 28Si ingot suitable for wafer slicing.

Materials and Equipment:

High-purity, isotopically enriched polycrystalline 28Si

Czochralski crystal puller[15][16]

Fused silica crucible[15][16]

Precisely oriented single-crystal silicon seed[15][17]

Inert gas (e.g., Argon)[18]

Dopants (e.g., boron or phosphorus), if required[17]
Procedure:
e Crucible Loading:
o Load the fused silica crucible with the high-purity polycrystalline 28Si.[15]
o If doping is required, add a precise amount of the desired dopant to the charge.[17]
e Melting:
o Place the crucible in the Czochralski furnace.

o Evacuate the growth chamber and then backfill with an inert gas, such as argon, to
prevent oxidation.[15][18]
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o Heat the polycrystalline 28Si to its melting point (approximately 1421°C) to create a molten
silicon bath.[15]

e Crystal Pulling:
o Lower the rotating seed crystal until it just touches the surface of the molten silicon.[17]

o Slowly begin to withdraw the seed crystal upwards while continuing to rotate it. The
crucible is typically rotated in the opposite direction.[15]

o Precisely control the pull rate and the temperature gradients to achieve the desired ingot
diameter.[17]

 Ingot Formation and Cooling:
o Continue the pulling process until the desired ingot length is achieved.
o Slowly cool the ingot to room temperature.
 Ingot Shaping and Wafer Slicing:
o Grind the ingot to a precise cylindrical shape.
o Slice the ingot into thin wafers using a diamond-tipped saw.

o Polish the wafers to achieve a smooth, defect-free surface.
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Czochralski Method for Silicon-28 Crystal Growth.
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Protocol for CMOS Device Fabrication on a 28Si Wafer

This protocol provides a general workflow for fabricating a simple quantum dot device on a 28Si
wafer using standard CMOS processes.

Obijective: To fabricate a quantum dot device on a 28Si substrate for qubit applications.

Materials and Equipment:

Polished 28Si wafer (can be bulk or Silicon-on-Insulator, SOI)

Standard cleanroom with photolithography, etching, and deposition tools

Photoresist and developer

Materials for gate oxide (e.g., SiOz), gate electrode (e.g., polysilicon), and contacts (e.g.,
aluminum)

Reactive lon Etching (RIE) system[19]
Procedure:
o Wafer Cleaning:

o Perform a standard RCA clean to remove organic and inorganic contaminants from the
wafer surface.

o Fiducial Marker Definition:

o Use photolithography and etching to create alignment markers on the wafer for
subsequent processing steps.

o Active Area Definition:

o

Grow a thin layer of silicon dioxide (SiOz2) via thermal oxidation.

[¢]

Use photolithography to pattern the active areas where the quantum dots will be formed.

o

Etch the SiO2 to expose the silicon in the active areas.
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» Gate Stack Deposition and Patterning:

o Grow a high-quality gate oxide layer (e.g., SiOz2) via thermal oxidation.

o Deposit a layer of polysilicon for the gate electrode.

o Use photolithography and RIE to pattern the gate electrodes that will define the quantum
dots.

e Source and Drain Formation (Doping):

o This step can be performed using either ion implantation or Monolayer Doping (MLD).
MLD is a damage-free alternative that is well-suited for shallow junctions.[20]

o Monolayer Doping (MLD) Protocol:

Functionalize the wafer surface by immersing it in a solution containing a dopant
precursor molecule (e.g., allyldiphenylphosphine for phosphorus doping).[21]

» Heat the solution (e.g., 180°C for 3 hours) to form a self-limiting monolayer of the
dopant molecule on the silicon surface.[21]

» Cap the monolayer with a protective layer (e.g., 50 nm of sputtered SiOz2).[21]

» Perform a rapid thermal anneal (RTA) to drive the dopants into the silicon, forming the
source and drain regions.[21]

« Interlayer Dielectric Deposition and Contact Formation:

[¢]

Deposit an insulating layer (e.g., SiO2) over the entire wafer.

[e]

Use photolithography and etching to open contact holes to the source, drain, and gate.

o

Deposit a metal layer (e.g., aluminum) for the contacts.

[¢]

Pattern the metal layer to form the final device interconnects.

e Device Characterization:
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o Perform electrical characterization at cryogenic temperatures to verify the formation of
guantum dots and to measure qubit performance metrics such as coherence time and
gate fidelity.
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CMOS Fabrication Workflow for a Silicon-28 Quantum Dot Device.
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Conclusion

The protocols and data presented in these application notes highlight the critical steps and
significant advantages of using isotopically enriched Silicon-28 in CMOS manufacturing for
quantum devices. By carefully controlling the isotopic purity of the silicon substrate and
adapting standard CMOS fabrication techniques, it is possible to create high-performance
qubits with long coherence times and high gate fidelities. Further research and process
optimization will continue to advance the scalability and performance of silicon-based quantum
computing and other sensitive electronic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.cqc2t.org/isotopic-enrichment-of-silicon-by-high-fluence-si-28-ion-implantation/
https://www.scribd.com/document/73850072/Czochralski
https://www.cityu.edu.hk/phy/appkchu/AP6120/2.PDF
https://en.wikipedia.org/wiki/Czochralski_method
https://www.universitywafer.com/how-to-prepare-silicon-wafers.html
https://inis.iaea.org/records/75rxs-ap566
https://inis.iaea.org/records/75rxs-ap566
https://en.wikipedia.org/wiki/Monolayer_doping
https://pubs.aip.org/aip/jap/article/126/2/025103/156438/Monolayer-doping-of-silicon-germanium-alloys-A
https://www.benchchem.com/product/b1172460#protocols-for-cmos-manufacturing-of-silicon-28-devices
https://www.benchchem.com/product/b1172460#protocols-for-cmos-manufacturing-of-silicon-28-devices
https://www.benchchem.com/product/b1172460#protocols-for-cmos-manufacturing-of-silicon-28-devices
https://www.benchchem.com/product/b1172460#protocols-for-cmos-manufacturing-of-silicon-28-devices
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1172460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

